molecular formula C22H27N3O5S2 B2668262 (E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 391229-75-7

(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2668262
CAS No.: 391229-75-7
M. Wt: 477.59
InChI Key: BJWSGTHOPPAARF-GHVJWSGMSA-N
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Description

(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C22H27N3O5S2 and its molecular weight is 477.59. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

One notable application of related compounds is in photodynamic therapy (PDT) for cancer treatment. A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base demonstrated their potential as Type II photosensitizers in photodynamic therapy. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for effective PDT treatments (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activities

Another research avenue explores the antimicrobial and antifungal properties of benzamide derivatives. Synthesis and characterization of new sulfonyl, 4-chloro phenoxy benzene, and dibenzoazepine substituted benzamides have shown significant in vitro antibacterial and antifungal activities, making them promising candidates for developing new antimicrobial agents (Priya et al., 2006).

Chemical Synthesis and Characterization

Additionally, the synthesis and evaluation of thiazole derivatives for their antimicrobial activity highlight the importance of these compounds in medicinal chemistry. The derivatives synthesized showed good antimicrobial activity, especially when the phenyl ring was substituted with electron-donating groups such as hydroxyl and amino groups (Chawla, 2016).

Corrosion Inhibition

Research on benzothiazole derivatives has also extended into the field of corrosion science, where they have been studied for their effectiveness as corrosion inhibitors. Experimental and theoretical studies demonstrated that certain benzothiazole derivatives offer superior stability and higher inhibition efficiencies against steel corrosion, making them valuable for protecting materials in aggressive environments (Hu et al., 2016).

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S2/c1-16-5-10-19-20(15-16)31-22(24(19)2)23-21(26)17-6-8-18(9-7-17)32(27,28)25(11-13-29-3)12-14-30-4/h5-10,15H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWSGTHOPPAARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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